N-[2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound that features a pyrazole moiety, a piperidine ring, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling and subsequent functionalization to introduce the cyclopropane carboxamide group. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while reduction of the ketone group in the piperidine ring could produce the corresponding alcohol .
Scientific Research Applications
N-[2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The pyrazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines: These compounds share the pyrazole moiety and exhibit similar biological activities.
Pyrazoline derivatives: Known for their diverse pharmacological properties, including antibacterial and antifungal activities.
Uniqueness
N-[2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is unique due to its combination of a pyrazole ring, piperidine ring, and cyclopropane carboxamide group. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c29-21(16-5-6-16)25-20-7-11-24-28(20)18-8-13-26(14-9-18)22(30)17-3-1-4-19(15-17)27-12-2-10-23-27/h1-4,7,10-12,15-16,18H,5-6,8-9,13-14H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNZMVIZYYISOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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